molecular formula C9H9ClINO B2389223 2-chloro-N-(3-iodophenyl)propanamide CAS No. 882323-52-6

2-chloro-N-(3-iodophenyl)propanamide

Cat. No.: B2389223
CAS No.: 882323-52-6
M. Wt: 309.53
InChI Key: YNVPHKCTBAAVRT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-iodophenyl)propanamide is an organic compound with the molecular formula C9H9ClINO and a molecular weight of 309.53 g/mol.

Preparation Methods

The synthesis of 2-chloro-N-(3-iodophenyl)propanamide typically involves the reaction of 3-iodoaniline with 2-chloropropanoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-chloro-N-(3-iodophenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom in the compound can participate in coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents such as palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-chloro-N-(3-iodophenyl)propanamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-iodophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-chloro-N-(3-iodophenyl)propanamide can be compared with other similar compounds such as:

  • 2-chloro-N-(4-iodophenyl)propanamide
  • 2-chloro-N-(2-iodophenyl)propanamide
  • 2-chloro-N-(3-bromophenyl)propanamide

These compounds share similar structural features but differ in the position and type of halogen atoms attached to the phenyl ring. The unique combination of chlorine and iodine atoms in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

2-chloro-N-(3-iodophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVPHKCTBAAVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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